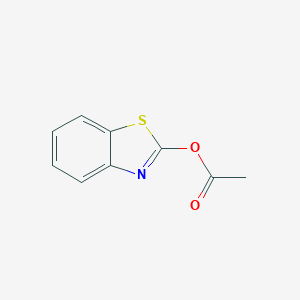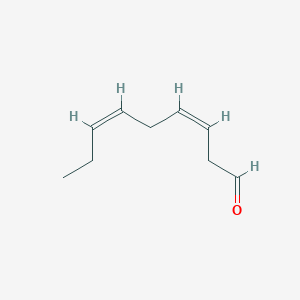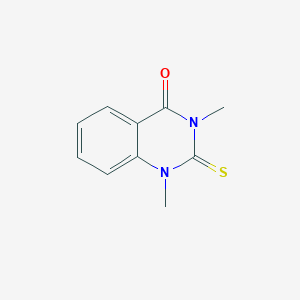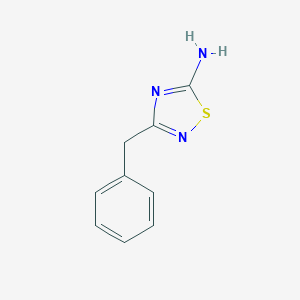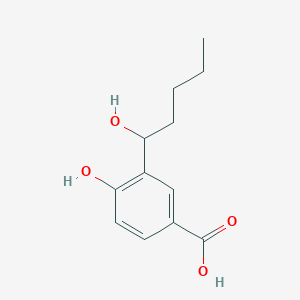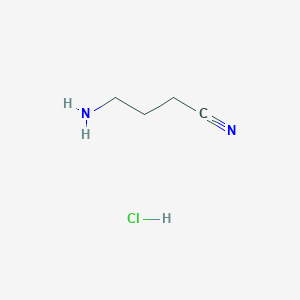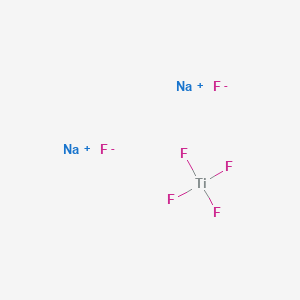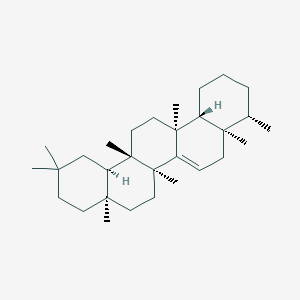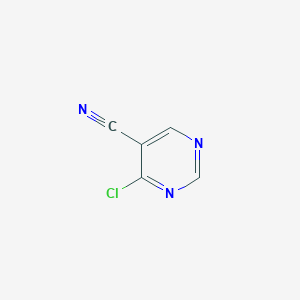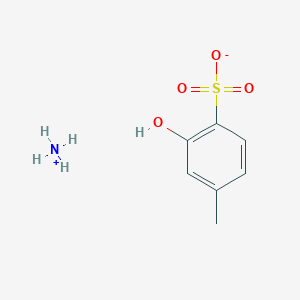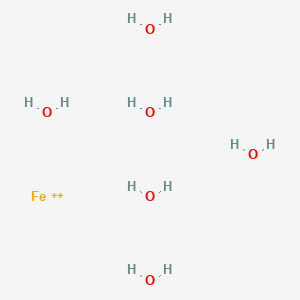
Hexaaquairon(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexaaquairon(II) is a coordination compound that consists of a central iron(II) ion surrounded by six water molecules. This compound is commonly used in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of hexaaquairon(II) is not fully understood, but it is believed to involve the coordination of the water molecules around the central iron(II) ion. This coordination can lead to the formation of various complexes and can affect the reactivity and properties of the compound.
Efectos Bioquímicos Y Fisiológicos
Hexaaquairon(II) has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties and can protect cells from oxidative damage. It has also been shown to have antimicrobial properties and can inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using hexaaquairon(II) in lab experiments is its stability and ease of handling. It is also relatively inexpensive and readily available. However, one of the limitations of using this compound is its limited solubility in certain solvents, which can affect its reactivity and properties.
Direcciones Futuras
There are several possible future directions for research involving hexaaquairon(II). One area of interest is the development of new catalysts based on this compound. Another area of research is the study of its potential applications in biomedicine, such as in the development of new drugs or diagnostic tools. Additionally, further research is needed to fully understand the mechanism of action and properties of this compound, which could lead to new insights and applications in various fields.
Métodos De Síntesis
Hexaaquairon(II) can be synthesized through the reaction of iron(II) salts with water under specific conditions. The most common method involves the reaction of iron(II) sulfate with water in the presence of a reducing agent such as ascorbic acid or sodium sulfite.
Aplicaciones Científicas De Investigación
Hexaaquairon(II) has a wide range of applications in scientific research. It is commonly used as a model compound for studying the properties and behavior of metal ions in solution. It has also been used in the development of new catalysts for various chemical reactions.
Propiedades
Número CAS |
15365-81-8 |
|---|---|
Nombre del producto |
Hexaaquairon(II) |
Fórmula molecular |
FeH12O6+2 |
Peso molecular |
163.94 g/mol |
Nombre IUPAC |
iron(2+);hexahydrate |
InChI |
InChI=1S/Fe.6H2O/h;6*1H2/q+2;;;;;; |
Clave InChI |
JFCJMVGVPNMORU-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.O.[Fe+2] |
SMILES canónico |
O.O.O.O.O.O.[Fe+2] |
Otros números CAS |
15365-81-8 |
Sinónimos |
hexaaquairon(II) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




